2,2,2-trifluoro-1-(trimethyl-1H-pyrazol-4-yl)ethan-1-one
Description
Properties
IUPAC Name |
2,2,2-trifluoro-1-(1,3,5-trimethylpyrazol-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2O/c1-4-6(5(2)13(3)12-4)7(14)8(9,10)11/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIQGDXWRGNPXBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-1-(trimethyl-1H-pyrazol-4-yl)ethan-1-one typically involves the reaction of 2,2,2-trifluoroacetophenone with trimethylpyrazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure high purity and yield. The use of advanced reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(trimethyl-1H-pyrazol-4-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoroacetic acid derivatives, while reduction can produce trifluoroethyl alcohols .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a pharmaceutical agent due to its unique structural properties. Several studies have highlighted its biological activity:
- Antimicrobial Activity : Research indicates that derivatives of pyrazole compounds exhibit notable antimicrobial properties. For instance, studies have shown that the incorporation of trifluoromethyl groups enhances the efficacy of pyrazole derivatives against various pathogens, including fungi and bacteria .
- Antifungal Agents : The compound's derivatives are being explored as potential antifungal agents. A study synthesized novel pyrazole derivatives that demonstrated significant antifungal activity against strains such as Fusarium graminearum and Rhizoctonia solani, with effective concentrations significantly lower than those of existing treatments .
Agricultural Applications
The compound is also being evaluated for its role in agriculture:
-
Pesticide Development : The unique chemical structure of 2,2,2-trifluoro-1-(trimethyl-1H-pyrazol-4-yl)ethan-1-one makes it a candidate for developing new pesticides. Its derivatives have shown promise as acaricides and fungicides .
Application Efficacy Target Organisms Antifungal Agents Effective at low EC50 Fusarium graminearum, Rhizoctonia solani Acaricides High efficacy Various agricultural pests
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Pesticide Science evaluated the antimicrobial efficacy of synthesized pyrazole derivatives containing the trifluoromethyl group. The results demonstrated that certain compounds exhibited potent activity against both gram-positive and gram-negative bacteria, suggesting their potential use in developing new antibiotics .
Case Study 2: Agricultural Application
In agricultural research, a series of experiments were conducted to assess the effectiveness of pyrazole derivatives as fungicides. The results indicated that these compounds could significantly reduce fungal growth in crops, providing a viable alternative to traditional fungicides that often have harmful environmental effects .
Mechanism of Action
The mechanism of action of 2,2,2-trifluoro-1-(trimethyl-1H-pyrazol-4-yl)ethan-1-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. It can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with specific binding pockets .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 2,2,2-trifluoro-1-(trimethyl-1H-pyrazol-4-yl)ethan-1-one and related compounds:
*Estimated based on structural analogy.
Key Comparative Insights:
Structural Variations: The target compound’s trimethyl substitution on the pyrazole ring distinguishes it from analogs with simpler alkyl (e.g., methyl, isopropyl) or aryl (e.g., phenyl) groups. Compounds like 1-[4-nitro-3-phenyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]ethanone incorporate nitro and phenyl groups, enhancing electrophilicity for nucleophilic substitution reactions in drug design .
Functional Group Effects: The trifluoroethyl ketone moiety is a common pharmacophore in agrochemicals (e.g., herbicides) and pharmaceuticals due to its resistance to metabolic degradation . Replacement of the ketone with an ethanol group (as in 2,2,2-trichloro-1-(1-methyl-1H-pyrazol-4-yl)ethanol) reduces electrophilicity, shifting applications toward intermediates rather than bioactive scaffolds .
Commercial Availability :
- The target compound is listed as a controlled product, whereas analogs like 2,2,2-trifluoro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one (CAS 1174886-69-1) are commercially available for laboratory use .
Applications :
Biological Activity
2,2,2-Trifluoro-1-(trimethyl-1H-pyrazol-4-yl)ethan-1-one (CAS No. 1306606-56-3) is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, antimicrobial properties, anticancer effects, and potential applications.
The molecular formula for this compound is , with a molecular weight of 206.17 g/mol. The compound features a trifluoromethyl group, which is known to enhance biological activity through increased lipophilicity and metabolic stability.
Synthesis
The synthesis of this compound typically involves the reaction of trimethylpyrazole derivatives with trifluoroacetyl chloride under controlled conditions. This method has been optimized to yield high purity and yield of the desired product.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of pyrazole derivatives, including compounds similar to this compound. These studies often employ the agar dilution technique to assess Minimum Inhibitory Concentrations (MICs) against various bacterial strains.
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| 8h | Staphylococcus aureus | 8 |
| 8f | Pseudomonas aeruginosa | 8 |
| 8b | Staphylococcus epidermidis | 11 |
The compounds demonstrated significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis .
Anticancer Activity
In vitro studies have shown that certain pyrazole derivatives exhibit potent cytotoxicity against cancer cell lines. For instance:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 8c | MCF-7 | 2.8 ± 0.4 |
| 8f | MCF-7 | 3.1 ± 0.4 |
| 8d | MCF-7 | 3.5 ± 0.2 |
These findings suggest that the compound may interact with cellular targets involved in cancer progression and proliferation .
The mechanism by which this compound exerts its biological effects may involve interactions with key enzymes or receptors in microbial and cancer cells. Computational docking studies have indicated favorable binding interactions with enzymes such as topoisomerase IIa, which plays a crucial role in DNA replication and repair .
Case Studies
One notable case study involved the evaluation of a series of pyrazole derivatives for their antimicrobial and anticancer properties. The results highlighted that compounds with trifluoromethyl groups exhibited enhanced activity compared to their non-fluorinated counterparts, reinforcing the significance of fluorine substitution in drug design .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2,2,2-trifluoro-1-(trimethyl-1H-pyrazol-4-yl)ethan-1-one, and how is yield maximized?
- Methodology : The compound is synthesized via Friedel-Crafts acylation or trifluoroacetylation of pyrazole derivatives. For example, trifluoroacetic anhydride (TFAA) reacts with substituted pyrazoles under controlled conditions. describes a similar procedure: 1H-pyrrole reacts with TFAA in dry DCM at -15°C, yielding 92% product after workup. Key steps include temperature control (-15°C to room temperature), anhydrous solvents, and purification via aqueous washes and Na₂SO₄ drying .
- Optimization : Use high-purity starting materials, monitor reaction progress via TLC/HPLC, and employ inert atmospheres to prevent hydrolysis of TFAA.
Q. How is the compound characterized using spectroscopic and chromatographic methods?
- Spectroscopic Analysis :
- ¹H/¹³C NMR : Identify pyrazole ring protons (δ 7.5–8.5 ppm) and trifluoromethyl ketone signals (δ 110–120 ppm for ¹³C).
- IR : Strong C=O stretch near 1700 cm⁻¹ and C-F stretches (1100–1250 cm⁻¹).
- Mass Spectrometry : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of CF₃ group).
- Chromatography : Reverse-phase HPLC with C18 columns and acetonitrile/water gradients ensures purity >95% (as reported for related compounds in ) .
Q. What are the stability considerations for this compound under varying storage conditions?
- Storage : Store at -20°C in airtight, light-protected containers. Avoid prolonged exposure to moisture due to the hydrolytic sensitivity of the trifluoromethyl ketone group.
- Stability Data : Analogous compounds (e.g., 2,2,2-trifluoro-1-(oxan-4-yl)ethan-1-one in ) show degradation <5% over 6 months under inert atmospheres .
Advanced Research Questions
Q. How can contradictions in spectroscopic data interpretation be resolved?
- Case Study : Discrepancies between NMR and X-ray crystallography data (e.g., unexpected coupling constants or peak splitting) may arise from dynamic effects like tautomerism. Cross-validate with:
- X-ray Diffraction : Resolve molecular conformation (e.g., reports monoclinic crystal systems with β = 91.559° for a pyrazole derivative) .
- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict optimized geometries and electronic properties.
- Resolution Workflow :
Repeat experiments under standardized conditions.
Compare with literature (e.g., bond lengths in : C=O bond ~1.21 Å) .
Use complementary techniques (e.g., Raman spectroscopy for crystal packing analysis).
Q. What crystallographic parameters are critical for resolving its crystal structure, and how are they determined?
- Parameters :
| Parameter | Example Values () |
|---|---|
| Space Group | P21/c |
| Unit Cell (Å) | a = 6.0686, b = 18.6887, c = 14.9734 |
| β Angle (°) | 91.559 |
| Z | 4 |
- Methodology :
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) with a CCD detector.
- Refinement : SHELXL ( ) refines structures via least-squares minimization, accounting for hydrogen bonding (e.g., O-H···N interactions in ) .
Q. How does the trifluoromethyl group influence reaction mechanisms in further derivatization?
- Electronic Effects : The -CF₃ group is strongly electron-withdrawing, activating the ketone for nucleophilic additions (e.g., Grignard reactions) while deactivating the pyrazole ring toward electrophilic substitution.
- Mechanistic Insight : In , TFAA acts as both a reagent and a Lewis acid, facilitating acylation via electrophilic aromatic substitution .
- Experimental Design :
- Kinetic studies (e.g., varying TFAA stoichiometry).
- Monitor intermediates via in-situ IR or NMR.
Q. What computational approaches are used to predict the compound’s reactivity and intermolecular interactions?
- Methods :
- Docking Studies : Predict binding affinities to biological targets (e.g., enzymes in ’s cited literature).
- MD Simulations : Analyze solvation effects and conformational stability.
- Software : Gaussian (DFT), AutoDock (molecular docking), and Mercury (crystal packing visualization).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
